3-(4-methoxyphenyl)-2H-1,4-benzothiazine
Overview
Description
Compounds with a methoxyphenyl group are often found in various chemical and biological contexts . They can be part of larger molecules, serving different roles depending on their chemical environment. For example, 3-(4-methoxyphenyl)propionic acid is a natural product found in several organisms .
Synthesis Analysis
The synthesis of methoxyphenyl-containing compounds can vary widely depending on the specific compound . For instance, a novel nanocomposite consisting of 3-(4-methoxyphenyl)propionic acid and magnesium layered hydroxide was synthesized for controlled-release formulation .Molecular Structure Analysis
The molecular structure of methoxyphenyl compounds can be analyzed using various spectroscopic techniques, including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .Chemical Reactions Analysis
The chemical reactions involving methoxyphenyl compounds can be complex and varied. For example, 3-(4-Hydroxy-3-methoxyphenyl) propionic acid is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenyl compounds can be analyzed using various techniques. For example, DFT studies can be used for conformational analysis, molecular structure, and properties of para-, meta- and ortho 4-methoxyphenyl piperazine isomers .Scientific Research Applications
Calcium Channel Antagonism
One of the primary applications of benzothiazine derivatives, including compounds related to 3-(4-methoxyphenyl)-2H-1,4-benzothiazine, is their role as calcium channel antagonists. Fujita et al. (1990) studied a series of benzothiazines, examining their Ca2+ antagonistic activities. These compounds, including a key compound closely related to this compound, showed promising results in this domain (Fujita et al., 1990).
Anticancer Properties
Benzothiazines have been explored for their potential in anticancer treatments. Niewiadomy et al. (2011) synthesized new compounds of the benzothiazine class and tested them for antiproliferative activity. This research suggests the potential of benzothiazine derivatives in the field of oncology (Niewiadomy et al., 2011).
Allelochemicals in Agriculture
Compounds with a benzothiazine structure, similar to this compound, have been studied for their agronomic utility. Macias et al. (2006) reviewed the synthesis of these compounds and explored their phytotoxic and antimicrobial properties, highlighting their potential use in agriculture (Macias et al., 2006).
Antimicrobial and Antioxidant Activities
Rangaswamy et al. (2017) synthesized a new class of benzothiazine derivatives and evaluated their antimicrobial and antioxidant activities. This research adds to the versatility of benzothiazines in pharmacological applications (Rangaswamy et al., 2017).
Antiviral Potential
Research into benzothiazines has also extended into the realm of antiviral drugs. Mizuhara et al. (2012) investigated benzothiazin-6-imine derivatives for their effectiveness against HIV-1 and HIV-2, showing promising results in the development of new antiretroviral agents (Mizuhara et al., 2012).
Anticonvulsant Activity
Benzothiazines have also been examined for their anticonvulsant properties. Zhang et al. (2010) synthesized a series of benzothiazine derivatives and evaluated their anticonvulsant activity, suggesting potential use in treating seizures (Zhang et al., 2010).
Mechanism of Action
Target of Action
Similar compounds such as benzophenones have been shown to exhibit strong antitumor activity, suggesting potential targets could be tumor-related proteins or pathways .
Mode of Action
For instance, benzothiazole derivatives have been reported to exhibit antimicrobial activity, suggesting they may interact with microbial proteins or enzymes to inhibit their function .
Biochemical Pathways
For instance, a benzophenone derivative was found to interact with 22 key genes and 21 tumor pathways, including AKT1, ALB, CASP3, ESR1, GAPDH, HSP90AA1, and STAT3 .
Pharmacokinetics
For instance, a benzophenone derivative was found to have a consensus log P o/w value of 3.53, indicating good lipophilicity and potential for absorption
Result of Action
Related compounds have been shown to exhibit strong antitumor activity, suggesting that 3-(4-methoxyphenyl)-2h-1,4-benzothiazine may also have potential antitumor effects .
Safety and Hazards
Future Directions
Research into methoxyphenyl compounds is ongoing, with potential applications in various fields such as medicine, material science, and organic chemistry . For example, a new hybrid compound of chalcone-salicylate has been synthesized and studied for its potential cytotoxic activity against breast cancer .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2H-1,4-benzothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c1-17-12-8-6-11(7-9-12)14-10-18-15-5-3-2-4-13(15)16-14/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAHIFRKFWYUFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507139 | |
Record name | 3-(4-Methoxyphenyl)-2H-1,4-benzothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76148-93-1 | |
Record name | 3-(4-Methoxyphenyl)-2H-1,4-benzothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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